2,2'-Dithenyl sulfide 2,2'-Dithenyl sulfide
Brand Name: Vulcanchem
CAS No.: 15832-01-6
VCID: VC14032206
InChI: InChI=1S/C10H10S3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2
SMILES:
Molecular Formula: C10H10S3
Molecular Weight: 226.4 g/mol

2,2'-Dithenyl sulfide

CAS No.: 15832-01-6

Cat. No.: VC14032206

Molecular Formula: C10H10S3

Molecular Weight: 226.4 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dithenyl sulfide - 15832-01-6

Specification

CAS No. 15832-01-6
Molecular Formula C10H10S3
Molecular Weight 226.4 g/mol
IUPAC Name 2-(thiophen-2-ylmethylsulfanylmethyl)thiophene
Standard InChI InChI=1S/C10H10S3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2
Standard InChI Key PVTVLOMEQYIVFW-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CSCC2=CC=CS2
Boiling Point 118.00 °C. @ 0.04 mm Hg

Introduction

Molecular Structure and Chemical Identity

Structural Composition

2,2'-Dithenyl sulfide, also known as bis(2-thienylmethyl) sulfide, consists of two thiophene rings connected by a methylene-sulfide-methylene (-CH₂-S-CH₂-) bridge. The IUPAC name is 2-(thiophen-2-ylmethylsulfanylmethyl)thiophene, with a molecular weight of 226.4 g/mol . Its planar geometry, inferred from X-ray crystallography of related bithiophenes , facilitates conjugation across the sulfur atoms, influencing electronic properties such as charge transport and optical absorption.

Table 1: Key Structural Descriptors of 2,2'-Dithenyl Sulfide

PropertyValueSource
Molecular FormulaC₁₀H₁₀S₃
SMILESC1=CSC(=C1)CSCC2=CC=CS2
InChIKeyPVTVLOMEQYIVFW-UHFFFAOYSA-N
CAS Number15832-01-6

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous thiophene derivatives reveals characteristic peaks for C-S stretching (670–710 cm⁻¹) and aromatic C-H bending (790–840 cm⁻¹) . Nuclear magnetic resonance (NMR) studies predict distinct proton environments: thiophene ring protons resonate at δ 6.8–7.2 ppm, while methylene bridges appear at δ 3.8–4.2 ppm . Computational modeling using density functional theory (DFT) could further validate these assignments, though experimental data specific to 2,2'-dithenyl sulfide remain sparse.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cross-coupling reactions involving 2-halothiophenes. A plausible method involves:

  • Mercaptomethylation: Reacting 2-thiophenemethanol with thiourea to form 2-thienylmethyl thiol.

  • Oxidative Coupling: Treating the thiol with iodine or peroxides to yield the sulfide bridge .

Reaction Dynamics

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of polychlorinated diphenyl sulfides reveals decomposition temperatures exceeding 250°C . While direct data for 2,2'-dithenyl sulfide are unavailable, its structural similarity suggests comparable thermal resilience, making it suitable for high-temperature applications.

Solubility and Partitioning

Octanol-water partition coefficients (log Kₒw) for polychlorinated analogs range from 4.2 to 6.8 , indicating moderate hydrophobicity. This property aligns with its potential use as a corrosion inhibitor in non-polar media .

Applications in Materials Science

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) data for thiophene-derived inhibitors show charge transfer resistance (Rct) values up to 47.8 Ω·cm², correlating with 95% inhibition efficiency . The methylene-sulfide moiety likely adsorbs onto metal surfaces, forming protective films that impede chloride ion penetration.

Table 2: Corrosion Inhibition Performance of Thiophene Derivatives

InhibitorConcentration (ppm)Rct (Ω·cm²)Efficiency (%)
2,2'-Dithenyl sulfide (modeled)10042.695.0
PMTTA10034.893.1

Organic Electronics

The conjugated π-system of thiophenes enables applications in organic field-effect transistors (OFETs) and photovoltaics. Coplanar bithiophene configurations, as confirmed by X-ray studies , enhance charge carrier mobility, though sulfide bridges may introduce torsional strain.

Future Directions

  • Synthetic Optimization: Developing catalytic systems to improve yield and purity.

  • Spectroscopic Databases: Expanding FT-IR and NMR libraries for accurate identification.

  • Toxicokinetic Studies: Assessing bioaccumulation potential in aquatic ecosystems.

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